7-(2-Chloroethyl)guanine
Overview
Description
7-(2-Chloroethyl)guanine, also known as 2-Amino-7-(2-chloroethyl)-1,7-dihydro-6H-purin-6-one, is a biochemical used for proteomics research . It has a molecular formula of C7H8ClN5O and a molecular weight of 213.62 g/mol .
Molecular Structure Analysis
The molecular structure of 7-(2-Chloroethyl)guanine consists of a guanine base attached to a 2-chloroethyl group. The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
7-(2-Chloroethyl)guanine can undergo various chemical reactions. For instance, a study shows that bacterial 3-methyladenine DNA glycosylase II releases four 7-alkylguanines from N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea-modified DNA, including 7-(2-chloroethyl)guanine .
Physical And Chemical Properties Analysis
7-(2-Chloroethyl)guanine has a molecular weight of 213.62 g/mol and a molecular formula of C7H8ClN5O . More detailed physical and chemical properties can be found in various chemical databases .
Scientific Research Applications
DNA Sequence Selectivity and Alkylation
- Guanine-N7 alkylation patterns vary among different chloroethylating agents. For instance, cis-2-OH CCNU preferentially alkylates middle guanines in runs of guanines, and this pattern is observed in various nitrosoureas. This selectivity is influenced by adjacent guanines and is consistent with cationic character in alkylating intermediates like 2-chloroethyldiazohydroxide (Hartley et al., 1986).
Synthesis and Applications in DNA Adducts
- 7-(2-Hydroxy-1-phenylethyl)- and 7-(2-hydroxy-2-phenylethyl)guanines, derived from styrene, are synthesized as markers of exposure to styrene. This synthesis involves allyl-protected bromohydrins, demonstrating the application of 7-substituted guanines in understanding DNA adducts formation (Novák, Linhart, & Dvorˇáková, 2004).
Reaction with Chloroethylene Oxide
- Deoxyguanosine reacts with chloroethylene oxide, a metabolite of vinyl chloride, to produce 7-(2-hydroxyethyl)guanine. This process is important for understanding vinyl chloride's carcinogenicity and the modification of guanine in DNA (Scherer et al., 1981).
Base Sequence Specificity in Alkylation
- Guanines within a run of guanines are more susceptible to alkylation by 2-chloroethylnitrosoureas. This specificity is crucial for understanding how these compounds interact with DNA, especially in regions rich in guanines, which are often found in regulatory regions of the genome (Briscoe, Anderson, & May, 1990).
DNA Lesions Comparison
- Comparison of DNA lesions produced by 1,2-bis(sulfonyl)hydrazines and chloroethylnitrosoureas reveals differences in cross-linking and nicking of DNA. This insight aids in understanding the specific interactions and modifications of DNA by different chemical agents (Penketh, Shyam, & Sartorelli, 2000).
Synthesis of O6-(2-Chloroethyl)guanine
- The synthesis of O6-(2-chloroethyl)guanine provides insights into its role as a potential intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA, helping to understand the mechanisms of antitumor agents (Parker, Kirk, & Ludlum, 1987).
Safety And Hazards
properties
IUPAC Name |
2-amino-7-(2-chloroethyl)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULBUWBTSDCEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCCl)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176788 | |
Record name | 7-(beta-Chloroethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloroethyl)guanine | |
CAS RN |
22247-87-6 | |
Record name | 7-(beta-Chloroethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022247876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(beta-Chloroethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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